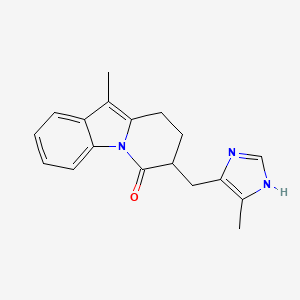

8,9-Dihydro-10-methyl-7-((5-methyl-1H-imidazol-4-yl)methyl)pyrido(1,2-a)indol-6(7H)-one

Overview

Description

8,9-Dihydro-10-methyl-7-((5-methyl-1H-imidazol-4-yl)methyl)pyrido(1,2-a)indol-6(7H)-one, also known as this compound, is a useful research compound. Its molecular formula is C18H19N3O and its molecular weight is 293.4 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of FK 1052 involves several steps:

Condensation Reaction: The condensation of 10-methyl-6,7,8,9-tetrahydropyrido[1,2-a]indol-6-one with 5-methyl-1-(triphenylmethyl)-1H-imidazole-4-carboxaldehyde using butyllithium in tetrahydrofuran yields an intermediate compound.

Acetylation: This intermediate is then treated with acetic anhydride in pyridine to form an acetoxy derivative.

Elimination Reaction: The acetoxy derivative undergoes elimination of acetic acid in hot toluene to form a methylene derivative.

Hydrogenation: The methylene derivative is hydrogenated using hydrogen gas over palladium on carbon in dimethylformamide/ethanol to yield another intermediate.

Deprotection: Finally, the compound is deprotected in hot acetic acid/water to obtain FK 1052.

Industrial Production Methods: The industrial production of FK 1052 follows similar synthetic routes but is optimized for large-scale production. This involves the use of automated synthesis systems and controlled reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions:

Oxidation: FK 1052 can undergo oxidation reactions, particularly at the indole ring.

Reduction: The compound can be reduced, especially during the hydrogenation step in its synthesis.

Substitution: FK 1052 can participate in substitution reactions, particularly at the imidazole ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Hydrogen gas over palladium on carbon is commonly used.

Substitution: Reagents such as butyllithium and acetic anhydride are used.

Major Products: The major products formed from these reactions include various intermediates that eventually lead to the formation of FK 1052 .

Scientific Research Applications

Overview

8,9-Dihydro-10-methyl-7-((5-methyl-1H-imidazol-4-yl)methyl)pyrido(1,2-a)indol-6(7H)-one, commonly referred to as FK 1052, is a complex organic compound with significant pharmacological potential. Its molecular formula is C₁₈H₁₉N₃O, and it has been primarily studied for its role as a selective antagonist of the serotonin 3 receptor (5-HT3) . This compound exhibits a unique structure that positions it favorably for various therapeutic applications.

Pharmacological Applications

1. Antagonism of Serotonin Receptors

- FK 1052 has been identified as a potent antagonist of the serotonin 3 receptor, which is implicated in mood regulation and gastrointestinal function. By blocking this receptor, the compound may alleviate symptoms associated with anxiety and nausea .

2. Potential Anti-cancer Activity

- Preliminary studies have indicated that FK 1052 may possess anti-cancer properties. Its interactions with serotonin receptors could influence tumor growth dynamics, although detailed clinical evaluations are necessary to establish efficacy .

3. Gastrointestinal Disorders

- Given its mechanism of action on serotonin receptors, FK 1052 is being explored for therapeutic use in treating gastrointestinal disorders such as irritable bowel syndrome (IBS) and chemotherapy-induced nausea and vomiting .

Synthesis and Chemical Properties

The synthesis of FK 1052 involves several key reactions:

| Step | Description |

|---|---|

| Condensation Reaction | Reaction of 10-methyl-6,7,8,9-tetrahydropyrido[1,2-a]indol-6-one with 5-methyl-1-(triphenylmethyl)-1H-imidazole-4-carboxaldehyde using butyllithium in tetrahydrofuran. |

| Acetylation | Treatment with acetic anhydride in pyridine to form an acetoxy derivative. |

| Elimination Reaction | Elimination of acetic acid in hot toluene to yield a methylene derivative. |

| Hydrogenation | Hydrogenation over palladium on carbon in dimethylformamide/ethanol to produce another intermediate. |

| Deprotection | Final deprotection in hot acetic acid/water to obtain FK 1052. |

This multi-step synthesis highlights the compound's complexity and the need for careful control over reaction conditions to ensure high yield and purity .

Case Studies

-

Serotonin Receptor Interaction

- Research has demonstrated that FK 1052 interacts specifically with serotonin receptors, showing high affinity and selectivity compared to other receptor types. This specificity is crucial for minimizing side effects while maximizing therapeutic benefits .

- Anticancer Research

-

Pharmacokinetic Evaluations

- Pharmacokinetic studies indicate that FK 1052 has favorable absorption profiles and metabolic stability, making it a candidate for further development as a therapeutic agent .

Mechanism of Action

FK 1052 exerts its effects by antagonizing serotonin 3 and serotonin 4 receptors. This dual antagonism helps in reducing nausea and vomiting by blocking the action of serotonin at these receptors . The molecular targets include the serotonin receptors located in the gastrointestinal tract and the central nervous system .

Comparison with Similar Compounds

Ondansetron: A serotonin 3 receptor antagonist used to prevent nausea and vomiting.

Granisetron: Another serotonin 3 receptor antagonist with similar applications.

Uniqueness: FK 1052 is unique due to its dual antagonistic action on both serotonin 3 and serotonin 4 receptors, which provides a broader spectrum of activity compared to compounds like ondansetron and granisetron that primarily target serotonin 3 receptors .

Biological Activity

8,9-Dihydro-10-methyl-7-((5-methyl-1H-imidazol-4-yl)methyl)pyrido(1,2-a)indol-6(7H)-one, commonly referred to as FK 1052, is a heterocyclic compound with significant biological activity. It has garnered attention for its potential therapeutic applications, particularly in the modulation of serotonin pathways. This article explores the compound's biological activity, synthesis, and pharmacological implications.

FK 1052 has a molecular formula of C18H19N3O and a molecular weight of 293.4 g/mol. Its structure features a pyridoindole framework with an imidazole substitution that influences its chemical reactivity and biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C18H19N3O |

| Molecular Weight | 293.4 g/mol |

| CAS Number | 129299-72-5 |

| IUPAC Name | 10-methyl-7-[(5-methyl-1H-imidazol-4-yl)methyl]-8,9-dihydro-7H-pyrido[1,2-a]indol-6-one |

FK 1052 primarily acts as a selective antagonist of the 5-hydroxytryptamine type 3 receptor (5-HT3) . This receptor plays a crucial role in neurotransmission and gastrointestinal motility. The compound's ability to inhibit this receptor suggests potential therapeutic uses in managing conditions such as anxiety and chemotherapy-induced nausea .

Interaction with Biological Targets

Studies have shown that FK 1052 competes effectively with serotonin for binding sites on the 5-HT3 receptor. This competitive binding is critical for its pharmacological efficacy. Additionally, investigations into its pharmacokinetics reveal favorable absorption characteristics and metabolic stability, essential for evaluating its therapeutic potential .

Biological Activities

Recent research highlights several biological activities associated with FK 1052:

- Antitumor Activity : FK 1052 has demonstrated significant antitumor effects in various cancer cell lines. For instance, it was evaluated alongside other compounds for cytotoxicity against human colorectal carcinoma (HCT-116), breast adenocarcinoma (MCF-7), liver carcinoma (HepG2), and lung carcinoma (A549) using the MTT assay .

- Antidepressant Effects : Given its action on the serotonin system, FK 1052 may have antidepressant properties, although further studies are needed to establish its efficacy in clinical settings.

- Antimicrobial Properties : Some derivatives related to FK 1052 have shown antibacterial activity against pathogens like Staphylococcus aureus, suggesting a broader spectrum of biological activity .

Case Studies

Several studies have explored the biological effects of FK 1052:

Study on Antitumor Activity

In a comparative study involving various synthesized compounds, FK 1052 exhibited notable cytotoxicity against HepG2 cells with an IC50 value significantly lower than that of standard drugs like doxorubicin. The mechanism of action included inducing apoptosis and cell cycle arrest in cancer cells .

Pharmacokinetic Studies

Pharmacokinetic evaluations indicated that FK 1052 has a favorable absorption profile and metabolic stability, which are crucial for its potential use as a therapeutic agent. These studies included assessments of bioavailability and half-life in animal models .

Properties

CAS No. |

129299-72-5 |

|---|---|

Molecular Formula |

C18H19N3O |

Molecular Weight |

293.4 g/mol |

IUPAC Name |

10-methyl-7-[(5-methyl-1H-imidazol-4-yl)methyl]-8,9-dihydro-7H-pyrido[1,2-a]indol-6-one |

InChI |

InChI=1S/C18H19N3O/c1-11-14-5-3-4-6-17(14)21-16(11)8-7-13(18(21)22)9-15-12(2)19-10-20-15/h3-6,10,13H,7-9H2,1-2H3,(H,19,20) |

InChI Key |

AEKQMJRJRAHOAP-UHFFFAOYSA-N |

SMILES |

CC1=C2CCC(C(=O)N2C3=CC=CC=C13)CC4=C(NC=N4)C |

Canonical SMILES |

CC1=C2CCC(C(=O)N2C3=CC=CC=C13)CC4=C(NC=N4)C |

Synonyms |

8,9-dihydro-10-dihydro-10-methyl-7-((5-methyl-4-imidazolyl)methyl)pyrido-(1-2a)-indol-6(7H)-one FK 1052 FK 1052, (+)-isomer FK 1052, (-)-isomer FK 1052, hydrochloride FK 1052, hydrochloride, (+)-isomer FK-1052 FK1052 |

Origin of Product |

United States |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.